(4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
The compound "(4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone" is a novel chemical entity that appears to be related to various quinoline and quinoxaline derivatives. These derivatives have been explored for their potential biological activities, including the inhibition of specific kinases and the treatment of malaria. The synthesis and evaluation of related compounds have led to the discovery of selective inhibitors and the identification of structure-activity relationships that are crucial for their biological functions .
Synthesis Analysis
The synthesis of related compounds involves the creation of novel chemical structures distinct from previously reported inhibitors. For instance, [2-(4-quinolyloxy)phenyl]methanone derivatives were synthesized and evaluated for their ability to inhibit transforming growth factor-beta signaling . Another study describes the convergent synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, which were obtained through a [3+2] cyclocondensation reaction and subsequent dehydration reactions . These synthetic routes highlight the complexity and specificity required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is critical for their biological activity. For example, the structure-activity relationships of 4-position diamine quinoline methanols indicate that the 4-position side chain is essential for maintaining potency against Plasmodium falciparum while reducing central nervous system accumulation . Similarly, the cytotoxicity of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones is influenced by the presence of aromatic groups at specific positions of the quinoline and pyrazole moieties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are intricate and require precise control over the reaction conditions. The [3+2] cyclocondensation reaction used in the synthesis of trifluoromethyl-substituted methanones is a good example of the type of reactions employed. The yields of these reactions can be high, up to 95%, and the subsequent dehydration reactions are also efficient, yielding the desired products in 69-82% yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of related quinoline and quinoxaline derivatives have been studied for their potential applications. For instance, 6-methoxy-4-quinolone (6-MOQ) is a stable fluorophore with strong fluorescence across a wide pH range, which is useful for biomedical analysis. Its fluorescence intensity is not significantly affected by pH changes, and it is stable against light and heat, making it an excellent candidate for a fluorescent labeling reagent . These properties are indicative of the robustness and versatility of quinoline and quinoxaline derivatives in various applications.
Scientific Research Applications
Synthesis and Characterization Techniques
Research on quinoxaline derivatives often focuses on synthesis methodologies, including convergent synthesis techniques and characterization through various spectroscopic methods. For example, a study on the synthesis and cytotoxicity of novel trifluoromethyl-substituted methanones demonstrates the utility of these compounds in developing potential therapeutic agents, highlighting a methodology that could be applied to (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone for similar investigations (Bonacorso et al., 2016).
Pharmacological Applications
Quinoxaline derivatives have been explored for various pharmacological applications, including as potential treatments for malaria. The design and systematic variation of quinoline methanols for intermittent preventative treatment against Plasmodium falciparum suggest a framework for evaluating (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone in similar antimalarial studies (Milner et al., 2011).
Material Science Applications
Quinoxaline derivatives have also found applications in material science, particularly in the development of conducting polymers. Electrochemical copolymerizations involving quinoxaline derivatives demonstrate their potential in creating materials with unique electronic properties, suggesting possible research avenues for (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone in the development of new materials (Turac et al., 2011).
Chemical Reaction Mechanisms
Studies on the chemical behaviors of quinoxaline derivatives, such as homolytic aromatic substitution of acyl radicals, provide insights into reaction mechanisms that could be applicable to the synthesis and functionalization of (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone. These insights are valuable for designing synthetic routes and understanding the reactivity of similar compounds (Li et al., 2022).
Spectroscopic Properties and Molecular Interactions
Investigations into the spectroscopic properties of quinoxaline derivatives, including their absorption, excitation, and fluorescence characteristics, are crucial for understanding their behavior in various environments. This knowledge is applicable in designing compounds for optical applications and studying molecular interactions (Al-Ansari, 2016).
Mechanism of Action
Target of action
Quinoxaline derivatives have been found to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activities . Piperidine derivatives have also been studied for their potential as orexin receptor antagonists .
Mode of action
The mode of action of quinoxaline and piperidine derivatives can vary widely depending on the specific compound and its targets. For example, some quinoxaline derivatives may inhibit certain enzymes or interact with various receptors to exert their effects .
Biochemical pathways
The biochemical pathways affected by these compounds would depend on their specific targets. For example, if a compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect the cells’ metabolism .
Result of action
The molecular and cellular effects of these compounds would depend on their specific mode of action and the biochemical pathways they affect. For example, if a compound inhibits a key enzyme in a metabolic pathway, it could lead to a buildup of certain metabolites and a shortage of others, potentially disrupting cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds. For example, certain compounds may be more stable and effective at certain pH levels or temperatures .
properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O/c15-14(16)3-7-19(8-4-14)13(20)10-1-2-11-12(9-10)18-6-5-17-11/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNYPGPSVDGZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone |
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